molecular formula C14H18ClF3N2O B2448853 1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol CAS No. 578742-26-4

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol

Cat. No. B2448853
CAS RN: 578742-26-4
M. Wt: 322.76
InChI Key: XMLHXOJURDTKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol” is not explicitly provided in the sources .


Chemical Reactions Analysis

The chemical reactions involving “1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol” are not explicitly mentioned in the sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol” are not explicitly mentioned in the sources .

Scientific Research Applications

Chemical Structure and Synthesis

  • The title compound, closely related to "1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol", was synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine. Its crystal structure, characterized by a chair conformation of the piperazine ring and planar 3-chloropyridazine and 3-trifluoromethylphenyl rings, is stabilized by weak intermolecular C—H⋯N hydrogen-bond interactions (Arslan et al., 2010).

Asymmetric Synthesis

  • This compound is used as a chiral intermediate in the synthesis of antidepressant drugs. Saccharomyces cerevisiae reductase, among various microbial reductases, showed the highest activity and exclusively produced the (S)-alcohol of this compound (Choi et al., 2010).

Potential in Diabetes Treatment

  • A derivative of this compound is synthesized for potential use as a dipeptidyl peptidase-Ⅳ inhibitor, which can be used in the treatment or prevention of type 2 diabetes (Ling Yu-tao, 2009).

Pharmacological Significance

  • Piperazine derivatives, including this compound, show potential as allosteric enhancers of the A1 adenosine receptor, with varying activities influenced by the nature of substituents on the phenyl ring (Romagnoli et al., 2008).

Role in Cocaine Abuse Treatment

  • A related compound is being considered as a potential therapeutic agent for cocaine abuse (Forrat et al., 2007).

Stability under Stressful Conditions

  • The stability of a similar substance was studied under stress conditions, revealing its resilience to various environmental factors except for hydrolysis in an alkaline environment (Gendugov et al., 2021).

Mechanism of Action

The mechanism of action of “1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol” is not explicitly mentioned in the sources .

Safety and Hazards

The safety and hazards associated with “1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol” are not explicitly mentioned in the sources .

Future Directions

The future directions for the research and application of “1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol” are not explicitly mentioned in the sources .

properties

IUPAC Name

1-chloro-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF3N2O/c15-9-13(21)10-19-4-6-20(7-5-19)12-3-1-2-11(8-12)14(16,17)18/h1-3,8,13,21H,4-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLHXOJURDTKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CCl)O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.